molecular formula C12H13Br3O6 B13413456 2,4,6-Tribromophenyl b-D-Glucopyranoside

2,4,6-Tribromophenyl b-D-Glucopyranoside

Cat. No.: B13413456
M. Wt: 492.94 g/mol
InChI Key: OLINLHROZJEXTO-GPTQDWHKSA-N
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Description

2,4,6-Tribromophenyl b-D-Glucopyranoside is a chemical compound with the molecular formula C12H13Br3O6 and a molecular weight of 492.94 . It is a derivative of phenyl glucoside, where the phenyl ring is substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl b-D-Glucopyranoside typically involves the bromination of phenyl glucoside. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions on the phenyl ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the process involves large-scale bromination reactions similar to those used in laboratory synthesis. The industrial production would require stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl b-D-Glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce de-brominated phenyl glucosides .

Scientific Research Applications

2,4,6-Tribromophenyl b-D-Glucopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl b-D-Glucopyranoside involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The glucopyranoside moiety can interact with carbohydrate-binding proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromophenyl b-D-Glucopyranoside is unique due to the presence of both the tribromophenyl and glucopyranoside moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H13Br3O6

Molecular Weight

492.94 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m1/s1

InChI Key

OLINLHROZJEXTO-GPTQDWHKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br

Origin of Product

United States

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